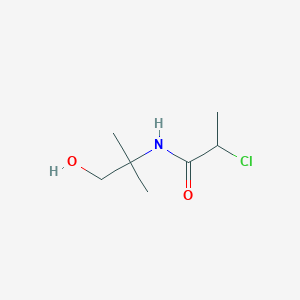

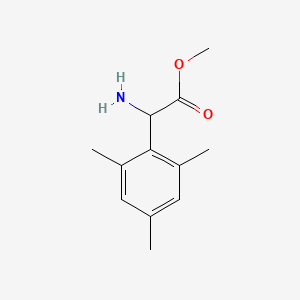

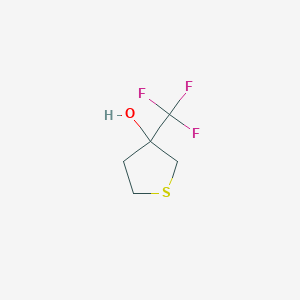

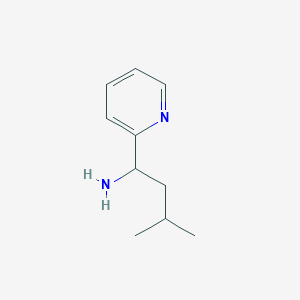

![molecular formula C11H7N3O4S B1427654 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol CAS No. 1178675-00-7](/img/structure/B1427654.png)

2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol

Übersicht

Beschreibung

“2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol” is a chemical compound with the CAS Number: 1178675-00-7 . It has a molecular weight of 277.26 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H7N3O4S/c15-7-3-1-2-4-8(7)18-9-10(14(16)17)13-5-6-19-11(13)12-9/h1-6,15H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Wissenschaftliche Forschungsanwendungen

Repositioning for Neglected Tropical Diseases

6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, closely related to 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol, were initially studied for tuberculosis and later identified as potential candidates for treating visceral leishmaniasis. Structural modifications aimed at improving solubility and safety without compromising activity against the disease were explored (Thompson et al., 2016).

Photophysical Characteristics

The synthesis and investigation of photophysical properties of compounds such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol, which are structurally related to the target compound, were conducted. These compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics (Padalkar et al., 2011).

Antimicrobial Activities

A series of new imidazo[2,1-b]thiazoles, including 5-nitroimidazo[2,1-b]thiazoles, showed notable antimicrobial activities against various strains of bacteria and yeasts. Certain compounds within this series demonstrated potent antimicrobial potentials, particularly against Candida strains (Juspin et al., 2010).

Potential in Antitubercular Therapy

Nitroimidazoles, including compounds structurally similar to the target compound, have shown promise as new antitubercular agents. Their efficacy against Mycobacterium tuberculosis, including drug-resistant strains, has been highlighted, showcasing their potential in addressing tuberculosis challenges (Upton et al., 2014).

Ring-Ring Interconversions and Mutagenic Properties

Studies on nitroimidazo[2,1-b]thiazole derivatives, including those with nitrosoimidazo[2,1-b][1,3]thiazoles, revealed their mutagenic potency. These compounds predominantly induce base displacement mutations, with mutagenic activity primarily resulting from the reduction of the nitro-function to hydroxylamine. This aspect is important for understanding their genotoxicity and potential implications in medicinal chemistry (Hrelia et al., 1986).

Zukünftige Richtungen

Thiazoles, which include the imidazo[2,1-b][1,3]thiazole system present in this compound, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests potential future directions for the study and application of “2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol”.

Eigenschaften

IUPAC Name |

2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)oxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4S/c15-7-3-1-2-4-8(7)18-9-10(14(16)17)13-5-6-19-11(13)12-9/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFWAUNZZGJIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.